molecular formula C22H24N2O4 B2658520 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 851407-54-0

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2658520
CAS No.: 851407-54-0
M. Wt: 380.444
InChI Key: NVZBCPIUCWQNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-2 Receptor Probe

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide and related compounds have been studied for their affinity to sigma-2 (σ2) receptors. One study found that a radiolabeled analogue, [3H]RHM-1, demonstrated high affinity for σ2 receptors, making it a useful ligand for studying these receptors in vitro (Xu et al., 2005).

Cellular Proliferation Marker in Tumors

This compound has been evaluated for its potential as a marker of cellular proliferation in tumors. In a study involving patients with lymphoma, breast cancer, or head and neck cancer, tumor uptake of a radiolabeled version of the compound was correlated with the Ki-67 proliferation marker, making it a promising agent for evaluating tumor proliferative status (Dehdashti et al., 2013).

Synthesis and Medicinal Chemistry

The development of efficient synthesis methods for related compounds has been a focus of research. One study described a novel and scalable synthetic route for a related compound, demonstrating improvements in yield and avoiding the use of unstable intermediates, which is important for large-scale pharmaceutical synthesis (Yoshida et al., 2014).

Metabolite Identification and Transporter-Mediated Excretion

Another important aspect of research is understanding the metabolism and excretion of these compounds. A study identified the metabolites of a similar compound in human urine, plasma, and feces and investigated the transporter-mediated renal and hepatic excretion of these metabolites. This is crucial for understanding the drug's pharmacokinetics and safety profile (Umehara et al., 2009).

Imaging Proliferating Tumor Cells

Further research has been conducted on benzamide analogues of this compound for their potential in imaging proliferating tumor cells. Studies suggest that these compounds, when radiolabeled, may be effective in identifying certain types of tumors in vivo, indicating their potential use in cancer diagnosis and monitoring (Rowland et al., 2006).

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13-8-9-15-12-16(21(25)24-19(15)14(13)2)10-11-23-22(26)17-6-5-7-18(27-3)20(17)28-4/h5-9,12H,10-11H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZBCPIUCWQNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.